Product packaging for Methyl (3-methylphenyl) carbonate(Cat. No.:CAS No. 1848-02-8)

Methyl (3-methylphenyl) carbonate

Cat. No.: B161414
CAS No.: 1848-02-8
M. Wt: 166.17 g/mol
InChI Key: YCLUIALNEXIADI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl (3-methylphenyl) carbonate (CAS 1378827-15-6) is an organic carbonate ester of interest in advanced chemical research and development. This compound serves as a versatile building block and intermediate in synthetic chemistry. While specific studies on this exact isomer are limited, research on its close structural analogue, methyl phenyl carbonate (MPC), reveals significant potential applications. A primary research application for phenyl carbonate esters is serving as electrolyte additives in lithium-ion batteries. Studies have shown that additives like MPC can improve the performance of high-voltage LiNi 0.8 Mn 0.1 Co 0.1 O 2 /graphite pouch cells by helping to decrease cell impedance and reduce gas generation during cycling . In the field of synthetic chemistry, methyl phenyl carbonate acts as a carbomethoxylating agent . It has been effectively used in the presence of metal triflate catalysts, such as scandium or lanthanum triflate, for the carbomethoxylation of aromatic amines to produce methyl carbamate esters . This reaction is part of a "green chemistry" approach, as it can serve as a safer, phosgene-free route to valuable chemical intermediates. Furthermore, phenyl carbonates are key intermediates in the synthesis of diphenyl carbonate (DPC) via disproportionation reactions . DPC is an essential monomer for the phosgene-free production of polycarbonates, making research into its efficient synthesis highly valuable for polymer science . This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O3 B161414 Methyl (3-methylphenyl) carbonate CAS No. 1848-02-8

Properties

CAS No.

1848-02-8

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

methyl (3-methylphenyl) carbonate

InChI

InChI=1S/C9H10O3/c1-7-4-3-5-8(6-7)12-9(10)11-2/h3-6H,1-2H3

InChI Key

YCLUIALNEXIADI-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OC(=O)OC

Canonical SMILES

CC1=CC(=CC=C1)OC(=O)OC

Synonyms

Carbonic acid methyl 3-methylphenyl ester

Origin of Product

United States

Reaction Pathways and Mechanistic Studies of Methyl 3 Methylphenyl Carbonate Transformations

Disproportionation Reactions of Aryl Methyl Carbonates

Disproportionation is a characteristic reaction of aryl methyl carbonates where two molecules react to form a symmetrical diaryl carbonate and dimethyl carbonate (DMC). This reaction is a critical step in the non-phosgene route for producing diaryl carbonates, which are important precursors for polycarbonates. researchgate.net

Conversion to Diaryl Carbonates (e.g., Diphenyl Carbonate from Methyl Phenyl Carbonate)

The disproportionation of methyl phenyl carbonate (MPC) serves as a model for this reaction class. In this equilibrium-limited process, two molecules of MPC are converted into one molecule of diphenyl carbonate (DPC) and one molecule of dimethyl carbonate (DMC). mdpi.com The reaction can be represented as follows:

2 Methyl Phenyl Carbonate ⇌ Diphenyl Carbonate + Dimethyl Carbonate

This transformation is typically conducted at elevated temperatures, and various catalysts are employed to enhance the reaction rate and yield. researchgate.net For instance, a 48% yield of diphenyl carbonate has been achieved at 443 K over a PbO/SiO2 catalyst. researchgate.net

Mechanistic Insights into Disproportionation Catalysis

The disproportionation of aryl methyl carbonates is generally catalyzed by Lewis acids, with organotin compounds and various metal oxides being particularly effective. researchgate.netjlu.edu.cn

Lewis acid catalysts are electron-pair acceptors that play a crucial role in activating the aryl methyl carbonate molecule. jlu.edu.cnwikipedia.org The mechanism involves the coordination of the Lewis acidic metal center to the carbonyl oxygen of the methyl phenyl carbonate. This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by a second molecule of the carbonate. Organotin compounds, for example, function as Lewis acids to catalyze the disproportionation of MPC. jlu.edu.cn

The catalytic activity of a Lewis acid catalyst is significantly influenced by the electronic and steric properties of the groups (ligands) coordinated to the metal center. jlu.edu.cn

Electronic Effects : The electron-donating or electron-withdrawing nature of the coordinating groups alters the Lewis acidity of the active metal center. Electron-withdrawing groups can enhance the acidity of the metal center, thereby increasing its catalytic activity. Studies on organotin catalysts have shown that the electronic effect of the coordinating groups is a dominant factor influencing reactivity. researchgate.net

Steric Effects : The size and spatial arrangement of the coordinating groups can create steric hindrance, which may affect the ability of the substrate to access the active catalytic site. While important, research indicates that for the disproportionation of MPC using organotin catalysts, the influence of electronic effects is often greater than that of steric hindrance. jlu.edu.cnresearchgate.net

The table below shows the performance of various organotin catalysts in the disproportionation of methyl phenyl carbonate, highlighting the impact of different coordinating groups.

CatalystMPC Conversion (%)DPC Selectivity (%)
Butyltinhydroxide-oxide [BuSnO(OH)]89.799.3

Data from a study on organotin catalysts, under reaction conditions of n(Cat.)/n(MPC)=0.02, 180℃, 2.5 h. jlu.edu.cn

Transesterification Reactions of Methyl (3-methylphenyl) Carbonate with Phenols

Kinetics of Reaction Pathways

The reaction rates are typically determined under pseudo-first-order conditions with an excess of the nucleophile (phenoxide). The observed pseudo-first-order rate coefficients (kobsd) show a linear relationship with the concentration of the substituted phenoxide. nih.gov

A key tool for elucidating the mechanism is the Brønsted-type plot, which correlates the logarithm of the second-order rate constant (log kN) with the pKa of the conjugate acid of the nucleophile (the phenol). For the reactions of various nitrophenyl methyl carbonates with substituted phenoxide ions, these plots are linear. nih.gov The slope of this line, known as the Brønsted coefficient (β), provides information about the degree of bond formation in the transition state. The observed linear Brønsted plots with β values between 0.48 and 0.67 are consistent with a concerted mechanism, where the bond-making (nucleophilic attack) and bond-breaking (leaving group departure) occur simultaneously, rather than a stepwise process involving a tetrahedral intermediate. nih.gov

The table below presents the Brønsted coefficients for the phenolysis of different methyl aryl carbonates.

Methyl Aryl Carbonate SubstrateBrønsted Slope (β)Inferred Mechanism
4-Nitrophenyl methyl carbonate (NPC)0.67Concerted
2,4-Dinitrophenyl methyl carbonate (DNPC)0.48Concerted
2,4,6-Trinitrophenyl methyl carbonate (TNPC)0.52Concerted

Data from a kinetic study in water at 25.0°C. nih.gov

Equilibrium Limitations and Strategies for Overcoming Them

The synthesis of this compound, typically achieved through the transesterification of dimethyl carbonate (DMC) with m-cresol (B1676322), is a reversible reaction governed by thermodynamic equilibrium. This equilibrium limitation inherently restricts the maximum achievable yield of the desired product. The reaction can be represented as:

Dimethyl Carbonate + m-cresol ⇌ this compound + Methanol (B129727)

The forward reaction is often not strongly favored, meaning that a significant concentration of reactants will remain in the mixture once equilibrium is reached. Several strategies are employed in industrial and laboratory settings to shift the equilibrium towards the product side and enhance the yield:

Removal of Byproducts: According to Le Châtelier's principle, the continuous removal of a product from the reaction mixture will drive the equilibrium to the right, favoring further product formation. In this synthesis, the methanol byproduct has a lower boiling point than the other components. This difference allows for its removal through distillation as it is formed, effectively preventing the reverse reaction from occurring and pushing the synthesis towards completion. Inefficient removal of the alcohol byproduct is a known limiting factor in building up the product concentration.

Use of Excess Reactant: Another common strategy is to use a large excess of one of the reactants, typically dimethyl carbonate, as it is often the more economical and easily separable reactant. Increasing the concentration of DMC shifts the equilibrium position to favor the formation of this compound. This approach ensures a higher conversion of the more valuable m-cresol.

Reactive Distillation: This technique combines both reaction and distillation in a single unit. As the reaction proceeds in the distillation column, the more volatile methanol is continuously removed from the top of the column, while the less volatile products and reactants remain in the reaction zone. This process is highly efficient for overcoming equilibrium limitations in reactions like transesterification.

Aminolysis and Carbomethoxylation Reactions

This compound serves as an effective reagent in aminolysis reactions, where it acts as a carbomethoxylating agent to introduce a methoxycarbonyl group (-COOCH₃) onto an amine. This provides a phosgene-free pathway for the synthesis of carbamates.

Catalysis in Aminolysis Reactions (e.g., Group 3 metal triflates)

The aminolysis of methyl aryl carbonates with aromatic amines often requires catalysis to proceed at a reasonable rate under mild conditions. Group 3 metal triflates (trifluoromethanesulfonates), such as Scandium(III) triflate (Sc(OTf)₃) and Lanthanum(III) triflate (La(OTf)₃), have been identified as effective Lewis acid catalysts for these reactions. researchgate.net These catalysts function by activating the carbonyl group of the carbonate, making it more susceptible to nucleophilic attack by the amine. chemeurope.com

Research has demonstrated that both Sc(OTf)₃ and La(OTf)₃ can promote the carbamation of aromatic amines like aniline (B41778) with methyl phenyl carbonate at moderately elevated temperatures (e.g., 363 K). researchgate.net Between the two, Scandium(III) triflate has been found to be a more effective and selective catalyst for the carbamation process. researchgate.net The effectiveness of these lanthanide triflate catalysts stems from their character as strong, water-stable Lewis acids that can coordinate with the carbonyl oxygen of the carbonate, thereby enhancing its electrophilicity. chemeurope.comresearchgate.netnih.govwikipedia.org

Catalytic Performance in the Carbomethoxylation of Aniline with Methyl Phenyl Carbonate (MPC)
CatalystTemperature (K)Aniline Conversion (%)Carbamate (B1207046) Selectivity (%)Reference
Sc(OTf)₃363HighHigh researchgate.net
La(OTf)₃363ModerateModerate researchgate.net
None363Low- researchgate.net

This table presents generalized findings based on the referenced literature, which indicates Sc(OTf)₃ is a more effective and selective catalyst than La(OTf)₃ for the carbomethoxylation of aromatic amines with methyl phenyl carbonate.

Mechanisms of Nucleophilic Attack on Carbonyl Carbon

The fundamental mechanism of the aminolysis reaction involves a nucleophilic attack on the electrophilic carbonyl carbon of the this compound by the lone pair of electrons on the nitrogen atom of the amine. This process can proceed through different pathways, primarily a stepwise mechanism involving a distinct intermediate.

The generally accepted mechanism for activated aryl carbonates is a two-step (addition-elimination) process:

Formation of a Tetrahedral Intermediate: The nucleophilic amine attacks the carbonyl carbon, breaking the C=O pi bond and forming a transient, negatively charged tetrahedral intermediate, often referred to as a zwitterionic tetrahedral intermediate (T+/-) in aminolysis. libretexts.orgnih.gov

Collapse of the Intermediate: The tetrahedral intermediate is unstable and rapidly collapses. The C-O bond to the 3-methylphenoxide group breaks, and the 3-methylphenoxide acts as the leaving group. Simultaneously, the C=O double bond is reformed, yielding the final N-aryl carbamate product. libretexts.org

The rate-determining step of the reaction can be either the formation of the tetrahedral intermediate or its breakdown, depending on the specific reactants, catalyst, and reaction conditions. For many aminolysis reactions of carbonates, the expulsion of the leaving group from the intermediate is the rate-determining step. nih.gov

Side Reactions and Byproduct Formation

Anisole Formation in Transesterification Systems

During the synthesis of this compound via the transesterification of m-cresol and dimethyl carbonate, the formation of 3-methylanisole (B1663972) is a potential side reaction. This byproduct can arise from the decarboxylation of the this compound product, particularly at the elevated temperatures often required to drive the transesterification reaction toward completion.

The reaction is as follows:

This compound → 3-Methylanisole + Carbon Dioxide

Advanced Spectroscopic Characterization in Methyl 3 Methylphenyl Carbonate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the molecular structure of Methyl (3-methylphenyl) carbonate in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

Proton NMR (¹H NMR) spectroscopy confirms the presence and connectivity of hydrogen atoms within the molecule. The spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the 3-methylphenyl group and the protons of the methyl carbonate group.

The aromatic region (typically δ 7.0-7.5 ppm) would display a complex pattern of multiplets for the four protons on the disubstituted benzene (B151609) ring. The substitution pattern (1,3- or meta) leads to four chemically non-equivalent aromatic protons. Their specific chemical shifts and coupling constants (J-values) are influenced by their position relative to the electron-withdrawing carbonate group and the electron-donating methyl group.

H-2 : Expected to be a singlet or a narrow triplet, shifted downfield due to its proximity to the electronegative oxygen of the carbonate.

H-4 & H-6 : These protons would likely appear as doublets or triplets, with coupling to adjacent protons.

H-5 : Expected to be a triplet, coupling with H-4 and H-6.

The two methyl groups are expected to appear as sharp singlets:

Ar-CH₃ : The methyl group attached to the aromatic ring would resonate in the typical benzylic proton region (around δ 2.3 ppm).

O-CH₃ : The methyl group of the carbonate ester function would be found further downfield (around δ 3.8 ppm) due to the deshielding effect of the adjacent oxygen atoms.

The integration of these signals would confirm the proton count for each group (e.g., 4H for the aromatic region, 3H for each methyl singlet).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic H (H-2, H-4, H-5, H-6) 7.0 - 7.4 Multiplet
Methoxy (B1213986) (-OCH₃) ~ 3.8 Singlet

Carbon-13 NMR (¹³C NMR) spectroscopy provides critical information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

Carbonyl Carbon (C=O) : The carbonate carbonyl carbon is expected to have the most downfield chemical shift, typically in the range of δ 150-160 ppm, due to its sp² hybridization and direct attachment to two highly electronegative oxygen atoms chemistrysteps.com.

Aromatic Carbons : The six carbons of the benzene ring will give rise to six distinct signals in the aromatic region (δ 110-160 ppm) libretexts.org. The carbon atom directly attached to the carbonate oxygen (C-1) would be the most downfield of the ring carbons. The carbon bearing the methyl group (C-3) would also show a characteristic shift. The remaining four aromatic carbons (C-2, C-4, C-5, C-6) will have shifts determined by their position relative to the two substituents.

Methoxy Carbon (-OCH₃) : The carbon of the methoxy group is expected to appear around δ 55 ppm.

Aromatic Methyl Carbon (Ar-CH₃) : The sp³ hybridized carbon of the methyl group on the aromatic ring would be the most upfield signal, typically around δ 21 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) 150 - 160
Aromatic C-O (C-1) ~151
Aromatic C-CH₃ (C-3) ~140
Aromatic C-H (C-2, C-4, C-5, C-6) 115 - 130
Methoxy (-OCH₃) ~55

While 1D NMR spectra confirm the basic structure, 2D NMR techniques are invaluable for unambiguous signal assignment and for probing the molecule's three-dimensional structure and conformational preferences.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal scalar couplings between adjacent protons, helping to trace the connectivity within the aromatic ring system and confirm the relative positions of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link each aromatic proton signal to its corresponding carbon signal and assign the methoxy and aromatic methyl signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is a powerful tool for investigating spatial proximity between atoms. It can detect through-space interactions, providing insights into the preferred conformation of the molecule. For instance, a NOESY experiment could reveal the preferred orientation of the methyl carbonate group relative to the plane of the aromatic ring by observing correlations between the methoxy protons and the ortho-protons (H-2, H-6) of the ring.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of molecules, providing characteristic signatures for the functional groups present.

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups in this compound. The spectrum is dominated by strong absorptions related to the carbonate group.

C=O Stretch : The most prominent feature in the IR spectrum is expected to be a very strong and sharp absorption band for the carbonyl (C=O) stretch. For aromatic carbonates, this band typically appears at a relatively high frequency, in the range of 1775-1820 cm⁻¹ spectroscopyonline.com.

C-O Stretch : Two distinct C-O stretching bands are also characteristic of the carbonate group. An asymmetric O-C-O stretch is expected around 1210-1250 cm⁻¹, while another C-O stretch (associated with the Ar-O bond) would appear in the 1000-1100 cm⁻¹ region spectroscopyonline.com.

Aromatic C-H and C=C Stretches : The presence of the aromatic ring would be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and several C=C in-ring stretching absorptions of variable intensity between 1400 and 1600 cm⁻¹.

Aliphatic C-H Stretches : The methyl groups would give rise to C-H stretching bands in the 2850-3000 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Bands for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch 3000 - 3100 Medium to Weak
Aliphatic C-H Stretch 2850 - 3000 Medium
Carbonyl (C=O) Stretch 1775 - 1820 Strong, Sharp
Aromatic C=C Stretch 1400 - 1600 Medium to Weak
Asymmetric C-O-C Stretch 1210 - 1250 Strong

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns upon ionization. For this compound (C₉H₁₀O₃), the expected molecular weight is approximately 166.17 g/mol .

In a typical electron ionization (EI) mass spectrum, the following features would be anticipated:

Molecular Ion (M⁺·) : A peak corresponding to the intact molecular ion would be expected at an m/z (mass-to-charge ratio) of 166.

Key Fragmentation Pathways : The molecular ion is energetically unstable and will break apart into smaller, more stable fragments. Common fragmentation patterns for aromatic carbonates include:

Loss of a methoxy radical (·OCH₃) to give an acylium ion at m/z 135 [C₈H₇O₂]⁺.

Loss of carbon dioxide (CO₂) from the molecular ion to yield the methyl tolyl ether radical cation at m/z 122 [C₈H₁₀O]⁺·.

Cleavage to form the tolyl cation [C₇H₇]⁺ at m/z 91, a very common and stable fragment for toluene (B28343) derivatives.

Formation of a methoxycarbonyl cation [CH₃OCO]⁺ at m/z 59.

Analysis of these fragment ions allows for the reconstruction of the molecular structure and provides strong corroborating evidence for the identity of this compound.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/z Predicted Fragment Ion
166 [C₉H₁₀O₃]⁺· (Molecular Ion)
135 [M - ·OCH₃]⁺
122 [M - CO₂]⁺·
91 [C₇H₇]⁺

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Minor Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable technique for the quality control of this compound. It combines the superior separation capability of gas chromatography with the sensitive detection and identification power of mass spectrometry. This method is highly effective for analyzing volatile compounds and is routinely used to assess the purity of the final product and to identify any minor components or impurities.

In a typical analysis, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The components of the mixture are separated based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, fragmented, and detected. The resulting mass spectrum serves as a "molecular fingerprint," allowing for unambiguous identification.

Common impurities in the synthesis of aryl methyl carbonates can include unreacted starting materials, such as 3-methylphenol (m-cresol) and a methylating agent like dimethyl carbonate, or byproducts from side reactions. For instance, in related carbonate syntheses, trace amounts of precursor alcohols and related carbonate species are often identified. The high sensitivity of GC-MS allows for the detection and quantification of these components even at parts-per-million (ppm) levels.

Table 1: Potential Components in this compound Analysis by GC-MS

Compound Role / Type
This compound Main Product
3-Methylphenol (m-cresol) Unreacted Starting Material
Dimethyl carbonate Unreacted Starting Material
Di(3-methylphenyl) carbonate Potential Byproduct

Electron Ionization Mass Spectrometry for Molecular Weight Confirmation

Electron Ionization Mass Spectrometry (EIMS) is a fundamental tool for elucidating the structure of organic compounds, starting with the confirmation of the molecular weight. In this technique, the analyte molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV). This process imparts enough energy to ionize the molecule by ejecting an electron, forming a radical cation known as the molecular ion (M•+).

The mass-to-charge ratio (m/z) of this molecular ion, which is readily detected by the mass spectrometer, corresponds to the molecular weight of the compound. For this compound (C9H10O3), the expected molecular weight is 166.17 g/mol . Therefore, the presence of a significant peak at m/z 166 in the mass spectrum is the primary evidence for the compound's identity and confirms its molecular formula.

While the high energy of electron ionization often leads to extensive fragmentation of the molecular ion, these fragment ions provide valuable structural information. However, the initial identification of the molecular ion peak is the crucial first step in the spectral interpretation process. For the closely related methyl phenyl carbonate (C8H8O3), the molecular ion is observed at an m/z of 152, corresponding to its molecular weight nist.gov. A similar observation would be expected for the 3-methylphenyl isomer at m/z 166.

Table 2: Key Ions in the Mass Spectrometry of Aryl Carbonates

Compound Formula Molecular Weight ( g/mol ) Expected Molecular Ion (M•+) Peak (m/z)
Methyl phenyl carbonate C8H8O3 152.15 152

X-ray Diffraction (XRD) and Electron Microscopy

The synthesis of this compound often relies on heterogeneous catalysts. Understanding the physical and structural properties of these catalysts is paramount to optimizing reaction efficiency. X-ray diffraction and various electron microscopy techniques are central to this characterization.

XRD for Crystalline Structure Analysis of Catalysts

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. In the context of catalysis for carbonate synthesis, XRD is employed to identify the crystalline phases of the catalyst and its support, determine the crystallite size of the active components, and detect the formation of new phases during catalyst preparation or after reaction.

For example, in the synthesis of related carbonates, catalysts such as mixed oxides (e.g., Mg/Al/Zr, ZnO/La2O3) or metals supported on materials like silica (B1680970) (SBA-15) or alumina (B75360) (γ-Al2O3) are common mdpi.comsrrcvr.ac.inmdpi.comresearchgate.netmdpi.com. XRD patterns can confirm the successful formation of the desired oxide phases (e.g., tetragonal ZrO2) and provide information on the dispersion of the active species srrcvr.ac.inmdpi.com. The absence of diffraction peaks for the active metal can indicate that the particles are very small (nanocrystalline) or amorphous, and highly dispersed on the support surface, which is often desirable for high catalytic activity mdpi.com.

Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDS)

Scanning Electron Microscopy (SEM) provides high-resolution images of a material's surface topography. In catalyst research, SEM is used to visualize the morphology, particle shape, and aggregation of the catalyst powders. It can reveal whether the catalyst consists of uniform nanoparticles, larger agglomerates, or has a porous structure.

Coupled with SEM, Energy-Dispersive X-ray Spectroscopy (EDS or EDX) provides elemental analysis of the sample. By scanning the electron beam over a specific area of the catalyst, the characteristic X-rays emitted from the sample can be detected. This allows for the qualitative and quantitative determination of the elemental composition on the catalyst's surface, confirming the presence and distribution of the active metals and the support elements. This is crucial for verifying the successful loading of the active phase onto the support material.

High-Resolution Transmission Electron Microscopy (HRTEM)

For a more detailed view at the nanoscale, High-Resolution Transmission Electron Microscopy (HRTEM) is utilized. This technique transmits a beam of electrons through an ultra-thin sample to create an image. HRTEM can provide much higher magnification than SEM, allowing for the direct visualization of individual catalyst nanoparticles.

Key information obtained from HRTEM includes:

Particle Size and Distribution: Precisely measuring the size of the active metal or metal oxide nanoparticles and understanding how they are distributed across the support.

Morphology: Determining the shape of the nanoparticles.

Crystallinity: Visualizing the crystal lattice fringes of individual particles, which confirms their crystalline nature.

This information is vital because the size and dispersion of catalytic particles can significantly influence the catalyst's activity, selectivity, and stability. For instance, studies on Zr-based catalysts for dimethyl carbonate synthesis have used TEM to confirm that zirconium species are highly dispersed on the SBA-15 support mdpi.com.

Surface Analysis Techniques for Catalytic Studies

The performance of a heterogeneous catalyst is predominantly determined by its surface properties. A variety of surface-sensitive techniques are used to provide a comprehensive characterization of the catalysts used in the synthesis of this compound. These are often used in conjunction with XRD and electron microscopy.

Nitrogen Adsorption-Desorption (BET Analysis): This technique is used to determine the specific surface area, pore volume, and pore size distribution of the catalyst. A high surface area is often correlated with a higher number of accessible active sites, which can lead to enhanced catalytic activity.

X-ray Photoelectron Spectroscopy (XPS): XPS provides information about the elemental composition and, crucially, the chemical oxidation states of the elements on the catalyst's surface (typically the top 1-10 nm). This is particularly useful for determining the oxidation state of the active metal species (e.g., Cu(I) vs. Cu(II) or Pd(0) vs. Pd(II)), which can be the key to catalytic performance.

Temperature-Programmed Desorption (TPD): Techniques like ammonia (B1221849) TPD (NH3-TPD) and carbon dioxide TPD (CO2-TPD) are used to characterize the acidic and basic properties of the catalyst surface, respectively. A probe molecule (NH3 for acid sites, CO2 for basic sites) is adsorbed onto the catalyst surface and then desorbed by heating. The temperature and amount of desorbed gas provide a quantitative measure of the number and strength of the acid or basic sites, which are often the active centers in transesterification reactions.

By combining these advanced analytical methods, researchers can gain a detailed understanding of the material properties that govern catalytic performance, enabling the rational design of more efficient and robust catalysts for the synthesis of this compound and other valuable chemical products.

Chromatographic Techniques for Reaction Monitoring and Purification

Chromatographic methods are fundamental for separating and analyzing the components of a mixture, making them indispensable for monitoring the progress of a chemical reaction and for purifying the final product.

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to monitor the progress of organic reactions. researchgate.net A small aliquot of the reaction mixture is spotted onto a TLC plate, which consists of a solid adsorbent (the stationary phase, e.g., silica gel) coated on an inert support. The plate is then placed in a developing chamber with a suitable solvent (the mobile phase).

As the solvent moves up the plate by capillary action, it carries the components of the mixture with it at different rates depending on their polarity and affinity for the stationary phase. In the synthesis of this compound via transesterification, the reactants (e.g., 3-methylphenol and dimethyl carbonate) and the product will have different polarities and thus different retention factors (Rƒ values) on the TLC plate. By spotting the reaction mixture alongside the starting materials, one can visually track the consumption of the reactants and the formation of the product over time. The disappearance of the reactant spot and the appearance of a new product spot indicate that the reaction is proceeding.

Table 4: List of Chemical Compounds

Compound Name
This compound
Dimethyl carbonate
Diphenyl carbonate
3-methylphenol
Phenol (B47542)
Ammonia
Pyridine
Lanthanum oxide
Copper(II) oxide
Lead(II) oxide
Zirconium dioxide
Nickel(II) oxide
Aluminum oxide
Silicon dioxide
Lithium nitrate
Argon

Column Chromatography for Product Isolation

Following the synthesis of this compound, the crude product mixture invariably contains unreacted starting materials, byproducts, and other impurities. Column chromatography is a fundamental and widely utilized technique for the purification of such mixtures. The principle of this method lies in the differential adsorption of the components of the mixture onto a stationary phase, typically silica gel, and their subsequent elution with a mobile phase.

In the context of this compound research, silica gel column chromatography is a standard procedure for its isolation. The selection of an appropriate eluent system is critical for achieving effective separation. A common mobile phase composition for the purification of related aromatic compounds involves a mixture of a non-polar solvent, such as petroleum ether or hexane, and a more polar solvent, like acetone (B3395972) or ethyl acetate. The optimal ratio of these solvents is determined through preliminary analysis using thin-layer chromatography (TLC). For instance, a gradient of petroleum ether and acetone, potentially with a small addition of a modifier like triethylamine (B128534) to neutralize the silica surface, can be employed to effectively separate the target carbonate from other components.

It is important to note that the stability of the compound on the stationary phase must be considered. Some organic carbonates may exhibit instability on silica gel, potentially leading to degradation during the chromatographic process. Therefore, careful monitoring of the fractions and prompt removal of the solvent are crucial steps to ensure the integrity of the isolated this compound.

Table 1: Illustrative Parameters for Column Chromatography of a Substituted Aromatic Carbonate

ParameterSpecification
Stationary Phase Silica Gel (e.g., 230-400 mesh)
Mobile Phase (Eluent) Petroleum Ether/Acetone gradient
Sample Loading Dry or wet loading
Fraction Collection Monitored by TLC

High Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography (HPLC) stands as an indispensable tool for the precise determination of the purity of this compound. This technique offers high resolution and sensitivity, allowing for the quantification of even minor impurities. The purity of commercially available Methyl Phenyl Carbonate, a closely related compound, is often reported to be greater than 95.0% as determined by HPLC, underscoring the industry's reliance on this method.

The selection of the HPLC column and mobile phase is tailored to the specific properties of the analyte. For aromatic compounds like this compound, reversed-phase columns, such as those with a C18 or a phenyl stationary phase, are commonly employed. The use of a phenyl-based stationary phase can be particularly advantageous for separating positional isomers due to potential π-π interactions between the aromatic rings of the analyte and the stationary phase.

A typical mobile phase for the analysis of such compounds would consist of a mixture of an aqueous component (e.g., water, often with a buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The separation is achieved by isocratic or gradient elution, where the composition of the mobile phase is either held constant or varied over time, respectively. Detection is most commonly performed using a UV detector set at a wavelength where the analyte exhibits strong absorbance.

Table 2: Representative HPLC Method Parameters for Aromatic Compound Analysis

ParameterSpecification
Column Reversed-phase C18 or Phenyl, e.g., 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile/Water or Methanol/Water
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (e.g., 254 nm)
Injection Volume 10 µL
Column Temperature Ambient or controlled (e.g., 30 °C)

Computational Chemistry and Theoretical Modeling of Methyl 3 Methylphenyl Carbonate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can predict molecular geometries, electronic distributions, and spectroscopic properties with remarkable accuracy.

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for studying organic molecules like methyl (3-methylphenyl) carbonate. DFT calculations are used to determine the ground-state electronic structure, providing information about the distribution of electrons within the molecule. This, in turn, allows for the prediction of various reactivity descriptors.

For instance, the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy and shape of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO's characteristics reveal its capacity to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) mapping, derived from DFT calculations, visualizes the charge distribution on the molecule's surface. bohrium.com This allows for the identification of electron-rich regions, which are susceptible to electrophilic attack, and electron-deficient regions, which are prone to nucleophilic attack. bohrium.com In this compound, the carbonyl oxygen would be expected to be an electron-rich site, while the carbonyl carbon would be electron-deficient.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For organic molecules and reaction mechanisms, the M06-2X functional, a meta-hybrid GGA functional, has been shown to provide reliable results, particularly for kinetics and thermochemistry. researchgate.netscience.gov This functional is often paired with a Pople-style basis set, such as 6-311++G(d,p). researchgate.netrsc.org

The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) on heavy and hydrogen atoms to accurately describe anions and weak interactions, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules. The combination of the M06-2X functional and the 6-311++G(d,p) basis set has been successfully used to optimize the geometries of reactants, products, and transition states in reactions involving organic carbonates. rsc.orgresearchgate.net

Table 1: Commonly Employed DFT Parameters for Carbonate Systems
ParameterSelectionRationaleRelevant Studies
Exchange-Correlation FunctionalM06-2XProvides high accuracy for main-group thermochemistry and kinetic barrier heights. researchgate.netscience.govchemrxiv.org
Basis Set6-311++G(d,p)A flexible triple-zeta basis set with diffuse and polarization functions suitable for organic molecules. researchgate.netrsc.orgnih.gov
Solvation ModelPolarizable Continuum Model (PCM)Accounts for the effects of a solvent on the electronic structure and energetics. beilstein-journals.org

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry offers a powerful lens through which to view the intricate details of reaction mechanisms. For this compound, these approaches can map out the energetic landscape of its formation and subsequent reactions, such as transesterification or decomposition.

A key aspect of understanding a reaction mechanism is the identification and characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. Computational methods, such as the synchronous transit-guided quasi-Newton (STQN) method, are employed to locate the geometry of the transition state. rsc.org

Once a potential transition state structure is found, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that leads from reactants to products. rsc.org The energy of the transition state relative to the reactants determines the activation energy barrier of the reaction, a critical factor in reaction kinetics. nih.gov

To confirm that a located transition state indeed connects the reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed. rsc.orgbeilstein-journals.orgasianpubs.org The IRC calculation maps the minimum energy path downhill from the transition state in both the forward and reverse directions. A successful IRC calculation will show a smooth path from the transition state to the corresponding reactant and product energy minima, thus validating the proposed reaction pathway. rsc.org

Table 2: Hypothetical Energy Profile for a Reaction of this compound
SpeciesRelative Energy (kcal/mol)Description
Reactants0.0Initial state of the system (e.g., m-cresol (B1676322) and methyl chloroformate).
Transition State (TS)+25.0Highest energy point along the reaction coordinate.
Products-15.0Final state of the system (this compound and HCl).

Many reactions involving carbonates are catalyzed. Computational modeling is instrumental in understanding the role of the catalyst. For the synthesis or transformation of this compound, a catalyst can lower the activation energy by providing an alternative reaction pathway.

Computational models can be built to simulate the entire catalytic cycle. researchgate.net This involves modeling the interaction of the reactants and the catalyst to form an activated complex, the subsequent transformation into products, and the regeneration of the catalyst. By studying the geometries and energies of the intermediates and transition states within the catalytic cycle, researchers can gain insights into the catalyst's efficiency and selectivity. For example, in a metal-catalyzed reaction, DFT can be used to model the coordination of the carbonate to the metal center and the subsequent steps of the reaction at the active site. frontiersin.orgshu.ac.ukacs.org

Molecular Dynamics Simulations for Understanding Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope for examining the intricate dance of molecules, providing insights into the intermolecular forces that govern the behavior of condensed-phase systems. While specific MD studies on this compound are not extensively documented in publicly available literature, the principles and methodologies can be understood by drawing parallels with simulations of structurally related aryl carbonates and other organic molecules.

An MD simulation of this compound would model the system as a collection of atoms whose movements are governed by a force field, a set of empirical potential energy functions. This force field would describe bonded interactions (bond stretching, angle bending, and dihedral torsions) and non-bonded interactions (van der Waals and electrostatic forces).

Key Intermolecular Interactions:

The primary intermolecular interactions expected to influence the behavior of this compound include:

Dipole-Dipole Interactions: The carbonate group (-O-(C=O)-O-) possesses a significant dipole moment. These dipoles would lead to electrostatic attractions and repulsions, influencing the orientation of neighboring molecules.

Pi-Stacking Interactions: The presence of the aromatic phenyl ring allows for π-π stacking interactions, where the electron-rich π systems of adjacent rings align. The methyl group on the phenyl ring (at the meta position) could sterically influence the g

Applications in Advanced Organic Synthesis Beyond Basic Production

Role as a Carbonylating Agent in Fine Chemical Synthesis

Methyl (3-methylphenyl) carbonate and its analogue, methyl phenyl carbonate, are effective carbonylating and specifically carbomethoxylating agents. researchgate.net They serve as a less hazardous substitute for phosgene (B1210022) in the synthesis of various fine chemicals. researchgate.net The carbonylation process, which introduces a carbonyl group into a molecule, is fundamental in producing a wide array of organic compounds. researchgate.net For instance, these carbonates are used in the N-carbonylation of heteroaromatic substrates, a reaction that provides a direct and environmentally friendly route to N-carbonyl derivatives. researchgate.net This method avoids the use of toxic phosgene or its derivatives, aligning with the principles of green chemistry. researchgate.net

Precursor in the Synthesis of Functionalized Organic Compounds (e.g., carbamates, activated carbonates in polymer synthesis)

One of the most significant applications of methyl aryl carbonates is in the synthesis of carbamates, a class of compounds with wide utility in pharmaceuticals and agrochemicals. researchgate.net The reaction of this compound with amines provides a direct, phosgene-free route to produce N-substituted carbamates. researchgate.net This aminolysis of organic carbonates is a key strategy for creating these functionalized molecules. researchgate.net

Furthermore, derivatives of this compound are pivotal in creating "activated carbonates." These are organic carbonates that have been chemically modified to increase their reactivity. Activated carbonates, such as bis(methyl salicyl) carbonate (BMSC), are particularly important in polymer synthesis, where they enable polymerization reactions under milder conditions than traditional methods. researchgate.netrsc.org

Examples of Functionalized Compounds from Aryl Carbonates

PrecursorReactantResulting Functional CompoundSignificance
Methyl Phenyl CarbonateAromatic Amines (e.g., Aniline)Methyl Phenyl Carbamate (B1207046)Phosgene-free synthesis of important chemical intermediates. researchgate.net
Bis(methyl salicyl) carbonate (BMSC)BisphenolsPolycarbonatesEnables polymerization at lower temperatures and with thermally sensitive monomers. researchgate.netresearchgate.net

Advanced Polymer Chemistry and Materials Science

In the field of polymer science, aryl carbonates are indispensable monomers and precursors for high-performance polymers like polycarbonates.

This compound is structurally analogous to diphenyl carbonate (DPC), a key monomer in the industrial production of polycarbonates via the melt transcarbonation (or transesterification) process. rsc.orgresearchgate.net In this solvent-free process, a diaryl carbonate is reacted with a diol, such as bisphenol A (BPA), at high temperatures. rsc.orggoogle.com The reaction proceeds through a series of transesterification steps, eliminating phenol (B47542) (or a substituted phenol like m-cresol (B1676322) in the case of this compound) to form the polycarbonate backbone. nih.gov The properties of the resulting polymer can be tuned by the choice of the carbonate and diol monomers.

The concept of "activated carbonates" represents a significant advancement in polycarbonate synthesis. researchgate.netrsc.org These are diaryl carbonates containing electron-withdrawing groups on the aromatic ring, which makes the carbonyl carbon more susceptible to nucleophilic attack. rsc.org A prime example is bis(methyl salicyl) carbonate (BMSC). researchgate.net

The increased reactivity of activated carbonates offers several advantages over traditional diphenyl carbonate in melt polymerization:

Shorter Reaction Times: Polymerization with BMSC can be significantly faster than with DPC. rsc.org

Lower Temperatures: The process can be conducted at lower temperatures, reducing energy consumption and preventing degradation of thermally sensitive monomers. researchgate.netrsc.org

Broader Monomer Scope: The milder conditions allow for the incorporation of a wider range of functional monomers that would not be suitable for high-temperature polymerization. researchgate.netresearchgate.net

This approach allows for the synthesis of differentiated polycarbonate resins with unique properties. researchgate.net

Comparison of DPC vs. Activated Carbonate (BMSC) in Melt Polymerization

ParameterDiphenyl Carbonate (DPC) ProcessBis(methyl salicyl) carbonate (BMSC) Process
Reaction TimeLonger (e.g., 135 minutes) rsc.orgShorter (e.g., 40 minutes) rsc.org
Final TemperatureHigher (e.g., 300°C) rsc.orgLower (e.g., 280°C) rsc.org
Monomer SuitabilityLimited to thermally stable monomers. researchgate.netCompatible with a wider range of monomers, including thermally sensitive ones. researchgate.netresearchgate.net
By-productsPotential for side reactions and color formation. rsc.orgReduced by-product formation. researchgate.net

Green Chemical Processes and Sustainable Industrial Applications

The use of this compound and other organic carbonates is a cornerstone of green chemistry, aiming to reduce waste and the use of hazardous substances. unive.itrsc.orgajrconline.org The primary advantage is their role as a benign substitute for highly toxic and corrosive chemicals like phosgene and methyl halides. frontiersin.org

Key aspects of their contribution to sustainable industrial applications include:

Pollution Prevention: By replacing hazardous reagents, organic carbonates prevent the formation of toxic by-products and large volumes of inorganic salt waste. unive.itnih.gov

Atom Economy: Synthesis routes involving carbonates, such as the cycloaddition of CO2 to epoxides to form cyclic carbonates, can exhibit 100% atom efficiency.

Biodegradability and Low Toxicity: Many organic carbonates, like dimethyl carbonate (DMC), are biodegradable and exhibit low toxicity, making them environmentally friendly solvents and reagents. unive.itfrontiersin.org

The adoption of organic carbonates in industrial processes represents a shift towards cleaner, safer, and more sustainable chemical manufacturing, transforming a variety of processes into more sustainable operations. rsc.org

Q & A

Q. What are the established synthetic methodologies for Methyl (3-methylphenyl) carbonate in academic research?

this compound is typically synthesized via transesterification between dimethyl carbonate (DMC) and 3-methylphenol derivatives, catalyzed by base or acid catalysts. For example, alkali metal hydroxides (e.g., KOH) or heterogeneous catalysts like CeO₂ (commonly used in carbonate synthesis) can facilitate this reaction . Reaction conditions (e.g., temperature, solvent choice) significantly influence yield. Kinetic studies suggest optimal temperatures between 80–120°C, with toluene or THF as solvents to enhance miscibility .

Q. How is the structural identity of this compound confirmed post-synthesis?

Spectroscopic techniques are standard:

  • ¹H/¹³C NMR : Peaks for the methyl ester (δ ~3.8 ppm for CH₃O) and aromatic protons (δ ~6.8–7.4 ppm for 3-methylphenyl) are diagnostic.
  • IR Spectroscopy : Stretching vibrations for the carbonyl group (C=O) appear at ~1740–1760 cm⁻¹ .
  • Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) align with the molecular weight (e.g., 180.2 g/mol).

Q. What safety protocols are recommended for handling this compound in the laboratory?

While specific data for this compound is limited, analogous carbamates/carbonates (e.g., methyl cyanoacrylate) require:

  • Ventilation : Use fume hoods to avoid inhalation.
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse ≥15 minutes .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis mechanism of this compound?

Density Functional Theory (DFT) studies can model reaction pathways. For example, surface intermediates in DMC-phenol transesterification (e.g., methoxy or phenoxy adsorption on CeO₂ catalysts) can be analyzed to identify rate-limiting steps . Transition-state calculations (using software like Gaussian) help refine catalyst design, such as doping Zr or Ti into CeO₂ to enhance Lewis acidity .

Q. What advanced crystallographic techniques resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is standard for resolving bond lengths/angles. For complex cases (e.g., polymorphism), Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O contacts) to explain packing motifs . High-resolution synchrotron data (λ < 1 Å) improves accuracy for light atoms like oxygen .

Q. How do researchers address contradictions in catalytic efficiency across studies for carbonate synthesis?

Discrepancies often arise from:

  • Catalyst surface area : Higher surface area (e.g., mesoporous CeO₂ vs. bulk) increases active sites.
  • Reaction conditions : Moisture-sensitive catalysts degrade in humid environments, reducing yields. Systematic Design of Experiments (DoE) frameworks, varying parameters (temperature, solvent, catalyst loading), can isolate dominant factors .

Q. What role does this compound play in CO₂ utilization strategies?

Carbonates derived from CO₂ (e.g., via DMC synthesis from CO₂ and methanol) are key intermediates in green chemistry. This compound could serve as a model compound to study CO₂ fixation mechanisms, particularly in tandem reactions where aryloxy groups stabilize transition states .

Methodological Considerations Table

Research AspectBasic MethodologyAdvanced MethodologyKey References
Synthesis Transesterification with KOH/CeO₂DFT-guided catalyst optimization
Structural Analysis NMR/IR spectroscopySCXRD with Hirshfeld surfaces
Data Reconciliation Comparative yield analysisMultivariate DoE frameworks

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.